5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The compound contains a thiophene ring and a furan ring, both of which are five-membered aromatic rings, with the thiophene containing a sulfur atom and the furan an oxygen atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Boronic esters, which may be involved in the synthesis of this compound, can undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C bond formations . The specific reactions that “5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide” can undergo are not detailed in the available literature.Scientific Research Applications
- Application : The compound’s boron moiety can serve as an organoboron reagent in SM coupling reactions. These reactions are mild, functional group-tolerant, and environmentally benign. Researchers have tailored boron reagents for specific SM coupling conditions .
- Application : The compound’s boronic ester functionality can participate in protodeboronation reactions, leading to the formation of valuable products. For instance, it can be used to synthesize complex molecules with anti-inflammatory or analgesic properties .
- Application : Researchers can investigate the compound’s potential as a lead structure for designing new drugs. Its unique substitution pattern and heterocyclic core may offer therapeutic benefits .
Suzuki–Miyaura Coupling
Protodeboronation
Medicinal Chemistry
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKKQNYSODJBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(S2)Cl)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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